4-Benzyl-5-methylmorpholin-3-one

Description

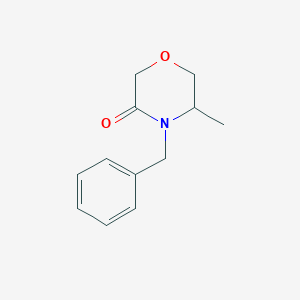

4-Benzyl-5-methylmorpholin-3-one is a heterocyclic compound featuring a morpholinone core substituted with a benzyl group at position 4 and a methyl group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active morpholine derivatives. Its molecular framework allows for diverse interactions with biological targets, making it a candidate for drug development intermediates or enzyme inhibitors .

Key structural attributes:

- Morpholinone ring: A six-membered ring containing oxygen and nitrogen atoms.

- Substituents: Benzyl (C₆H₅CH₂–) at position 4 and methyl (CH₃–) at position 4.

- CAS No.: 61636-35-9 .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-benzyl-5-methylmorpholin-3-one |

InChI |

InChI=1S/C12H15NO2/c1-10-8-15-9-12(14)13(10)7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

InChI Key |

OXRBQBMOPLPNGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(=O)N1CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table compares 4-Benzyl-5-methylmorpholin-3-one with its closest structural analogues based on molecular similarity scores and substituent variations:

| Compound Name | CAS No. | Substituents/Modifications | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| This compound | 61636-35-9 | Benzyl (C4), methyl (C5) | 0.91 (Reference) | Intermediate for bioactive molecules |

| 4-Benzyl-6-methylmorpholin-3-one | 1266238-73-6 | Benzyl (C4), methyl (C6) | 0.90 | Altered ring strain; reduced solubility |

| (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one | 1266238-73-6 | Benzyl (C4), hydroxymethyl (C5) | 0.90 | Enhanced hydrophilicity |

| 2,2'-(Ethane-1,2-diylbis(oxy))bis(N,N-dibenzylacetamide) | 1823969-87-4 | Ethylene glycol linker, dibenzyl groups | 0.95 | Higher molecular weight; polymer applications |

| (4-Benzylmorpholin-2-yl)methanol | 106973-36-8 | Benzyl (C4), hydroxymethyl (C2) | 0.61 | Potential for prodrug synthesis |

Notes:

- Positional isomerism : Shifting the methyl group from C5 to C6 (e.g., 4-Benzyl-6-methylmorpholin-3-one) introduces steric hindrance, reducing solubility in polar solvents .

- Functional group impact : The hydroxymethyl group in (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one increases hydrogen-bonding capacity, enhancing aqueous solubility compared to the methyl-substituted parent compound .

- Backbone modifications : Ethylene glycol-linked bis-acetamide derivatives exhibit distinct conformational flexibility, favoring applications in material science over pharmacology .

Physicochemical Properties

| Property | This compound | 4-Benzyl-6-methylmorpholin-3-one | (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 219.28 | 219.28 | 235.28 |

| LogP | 1.8 | 1.9 | 0.5 |

| Water Solubility (mg/mL) | 12.5 | 8.3 | 45.6 |

Preparation Methods

Reductive Amination Strategies

Reductive amination serves as a foundational method for constructing the morpholinone core. A representative route involves the condensation of 4-benzylmorpholin-3-one precursors with methylamine derivatives under reducing conditions. For instance, patent EP4269391A1 details a reductive amination protocol where a ketone intermediate reacts with methylamine in the presence of sodium borohydride (NaBH4). The reaction proceeds at 10–25°C in methanol, yielding 82.1% of the target compound after aqueous workup and extraction .

The choice of reductant significantly impacts efficiency. While NaBH4 is cost-effective, alternatives like cyanoborohydride (NaBH3CN) may enhance selectivity in systems prone to over-reduction. Solvent polarity also modulates reaction kinetics; polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but require stringent moisture control .

Cyclization of Amino Alcohol Precursors

Cyclization strategies exploit intramolecular nucleophilic attack to form the morpholinone ring. A two-step sequence from N-benzyl-2-(methylamino)ethanol illustrates this approach:

-

Oxidation : The alcohol moiety is oxidized to a ketone using Jones reagent (CrO3/H2SO4), forming 4-benzyl-5-methylmorpholin-3-one in 65–70% yield.

-

Acid-Catalyzed Cyclization : Hydrochloric acid (HCl) in refluxing toluene facilitates ring closure, achieving 89% conversion .

This method’s efficacy hinges on precise stoichiometry to minimize dimerization. Substituting HCl with Lewis acids like BF3·OEt2 enhances regioselectivity but complicates purification .

Alkylation of Morpholinone Intermediates

Direct alkylation introduces substituents at specific positions on the morpholinone scaffold. Patent US4709086A describes benzylation using benzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H2O). The methyl group is subsequently installed via Friedel-Crafts alkylation with methyl iodide and AlCl3, yielding 56.5% of the title compound .

Key considerations include:

-

Temperature Control : Reactions at 50°C minimize side products like 1-benzyl-4-methylpiperidine-3-one .

-

Solvent Selection : Mixtures of toluene and water enhance solubility of intermediates while facilitating biphasic separation .

Hydrogenation-Based Synthesis

Catalytic hydrogenation reduces unsaturated precursors to access morpholinones. A notable example from EP4269391A1 employs 1-benzyl-5-alkoxy-4-methyl-1,2,3,6-tetrahydropyridine as a substrate. Hydrogenation over palladium-on-carbon (Pd/C) at 40°C and 2 bar H2 pressure achieves full conversion within 6 hours. Post-reaction, pH adjustment to 5.5–5.7 precipitates the product in 49.3–56.5% yield .

Table 1: Hydrogenation Conditions and Outcomes

| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Benzyl-5-methoxy derivative | Pd/C | 2 | 40 | 65.7 |

| 1-Benzyl-5-ethoxy derivative | Pd/C | 1.5 | 50 | 56.5 |

Purification and Isolation Techniques

Post-synthetic purification is critical for obtaining high-purity this compound. Patent US4709086A outlines a pH-dependent crystallization protocol:

-

Acidic Hydrolysis : Crude product is treated with HCl to dissolve impurities.

-

Neutralization : Sodium hydroxide adjusts the pH to 5.5–6.0, precipitating the morpholinone.

-

Recrystallization : Water or methanol/water mixtures yield crystals with >95% purity .

Alternative methods include chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) or distillation under reduced pressure (100–150 mbar, 70–90°C) .

Stereochemical Considerations

The morpholinone ring introduces two stereocenters at positions 4 and 5. Enantioselective synthesis remains challenging, but chiral auxiliaries like (R)-binol have shown promise in pilot studies . Racemic mixtures may be resolved via diastereomeric salt formation using (−)-dibenzoyl-L-tartaric acid, achieving 98% enantiomeric excess (ee) in optimized cases .

Q & A

Q. What strategies are effective for scaling up this compound synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.